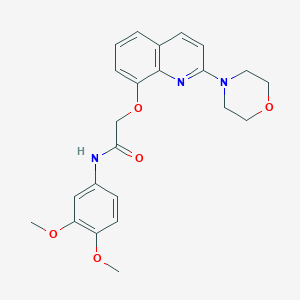
N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest due to its potential biological activity. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H26N2O4 and a molecular weight of approximately 370.45 g/mol. Its structure features a morpholino group attached to a quinoline moiety, which is known for various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Anticancer Activity : Quinoline derivatives have been shown to target the EPH receptor family, which is often overexpressed in cancers. This interaction may inhibit tumor growth and proliferation .
- Cholinesterase Inhibition : Some studies suggest that related acetamide derivatives can effectively inhibit butyrylcholinesterase (BChE), which is a therapeutic target in Alzheimer's disease. For example, a derivative showed an IC50 value of 3.94 μM against BChE .
- Antimicrobial Properties : Compounds containing quinoline rings have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Anticancer Activity
A series of biological assays have been conducted to evaluate the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| A549 | 25 |
Cholinesterase Inhibition
The inhibition of BChE was assessed using spectrophotometric methods. The compound demonstrated significant inhibitory activity, supporting its potential use in treating Alzheimer's disease.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 8c | 3.94 | Mixed-type |
Case Study 1: Anticancer Activity in Vivo
In a study involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).
Case Study 2: Neuroprotective Effects
In a neuroprotection study using an animal model for Alzheimer's disease, the compound exhibited promising results by improving cognitive function as measured by the Morris water maze test. Additionally, biochemical assays indicated reduced levels of acetylcholinesterase activity in brain tissues.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-18-8-7-17(14-20(18)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESSNJTRMTHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














